4-Bromo-2-fluoroanisole
Overview
Description
4-Bromo-2-fluoroanisole is an organic compound with the molecular formula C₇H₆BrFO. It is a colorless to light yellow liquid with a melting point of 16°C and a boiling point of 84°C at 7 mmHg . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoroanisole can be synthesized through various methods. One common approach involves the bromination of 2-fluoroanisole using bromine in the presence of a catalyst. Another method includes the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with benzene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted anisoles can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Scientific Research Applications
4-Bromo-2-fluoroanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoroanisole depends on its specific application. In chemical reactions, it acts as a reactant that undergoes substitution or coupling to form new compounds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants .
Comparison with Similar Compounds
- 2-Bromo-4-fluoroanisole
- 4-Bromo-3-nitroanisole
- 4-Chloro-2-fluoroanisole
Comparison: 4-Bromo-2-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXGZBXFDNKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178195 | |
Record name | 4-Bromo-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-52-0 | |
Record name | 4-Bromo-2-fluoroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2357-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2357-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10329 | |
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Record name | 4-Bromo-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-2-fluoroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7J83Z8NHR | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4-Bromo-2-fluoroanisole in materials science?
A1: this compound serves as a key precursor in the synthesis of liquid crystals with a phenylbicyclohexane backbone []. These liquid crystals exhibit desirable properties like low melting points and wide nematic phase ranges, making them potentially useful for display technologies.
Q2: How does this compound contribute to the performance of lithium-ion batteries?
A2: Research suggests that incorporating this compound as an additive (1-10% by mass) in lithium-ion battery electrolytes can enhance both overcharge protection and flame retardancy []. This improvement in safety features is achieved without significantly impacting the battery's cycling performance.
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